In-Depth Technical Guide: N,N-Dipentylpentanamide (CAS 57303-30-7) – Physicochemical Profiling and Biomimetic Synthesis
In-Depth Technical Guide: N,N-Dipentylpentanamide (CAS 57303-30-7) – Physicochemical Profiling and Biomimetic Synthesis
Executive Summary
The identification and synthesis of complex tertiary amides are critical components of modern drug development and organic chemistry. N,N-dipentylpentanamide , uniquely identified by the CAS number 57303-30-7 , serves as a vital structural model for understanding the oxidative metabolism of aliphatic amines. This whitepaper provides an authoritative lookup of its physicochemical properties and details a paradigm-shifting biomimetic protocol for its synthesis, moving away from wasteful traditional coupling toward highly efficient iron-catalyzed Cα-H functionalization.
Chemical Identification & Quantitative Profiling
Before exploring its synthetic pathways, it is essential to establish the foundational quantitative data of N,N-dipentylpentanamide. The compound is a tertiary amide characterized by a valeryl core and two pentyl chains, making it highly lipophilic and an excellent candidate for modeling lipid-soluble drug metabolites.
Table 1: Physicochemical and Analytical Profile of N,N-dipentylpentanamide
| Parameter | Value | Analytical & Structural Significance |
| CAS Registry Number | 57303-30-7 | Unique identifier for regulatory cross-referencing and database queries. |
| Synonyms | N,N-dipentylvaleramide; Pentanamide, N,N-dipentyl-; NSC 195044 | Essential for comprehensive literature and patent landscape searches. |
| Molecular Formula | C₁₅H₃₁NO | Confirms the tertiary amide structure, devoid of reactive N-H protons. |
| Molecular Weight | 241.417 g/mol | Primary target mass for LC-MS/GC-MS validation during reaction monitoring. |
| LogP (Octanol/Water) | ~4.7 | Indicates high lipophilicity, relevant for extraction protocols and pharmacokinetic modeling. |
| Synthesis Yield (Fe-Cat) | 65% - 85% | Demonstrates the synthetic viability of the oxidative Cα-H pathway over traditional methods. |
The Synthetic Paradigm Shift: From Stoichiometric Waste to Biomimetic Catalysis
Traditionally, the de novo synthesis of amides like N,N-dipentylpentanamide relies on the condensation of a carboxylic acid (valeric acid) with a secondary amine (dipentylamine). This classical approach requires stoichiometric coupling reagents (e.g., EDC, HATU), which generate massive amounts of chemical waste, violating the principles of green chemistry.
To circumvent this, researchers have developed biomimetic approaches to synthesize amides directly from simple, acyclic tertiary alkylamines. As demonstrated in the landmark study on [1], it is now possible to synthesize N,N-dipentylpentanamide directly from tripentylamine.
Causality of Catalyst Selection
Why utilize Iron (Fe) instead of precious metals like Ruthenium or Iridium?
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Biomimicry: Iron-based catalysts mimic the active sites of Cytochrome P450 enzymes, which naturally oxidize aliphatic amines in the human liver.
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Chemoselectivity: High-valent iron-oxo species excel at single-electron transfer (SET) and Hydrogen Atom Transfer (HAT) pathways, selectively targeting the α-carbon without over-oxidizing the nitrogen atom to an N-oxide.
Workflow for the iron-catalyzed oxidative synthesis of N,N-dipentylpentanamide from tripentylamine.
Step-by-Step Methodology: Self-Validating Iron-Catalyzed Oxidation
This protocol outlines the direct oxidation of tripentylamine to N,N-dipentylpentanamide. The workflow is designed as a self-validating system, incorporating in-process controls to ensure mechanistic fidelity.
Step 1: Reaction Setup and Degassing
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Action: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve tripentylamine (1.0 mmol) in a degassed solvent mixture of acetonitrile and water (9:1 v/v).
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Causality: The inert atmosphere prevents the premature quenching of carbon-centered radical intermediates by atmospheric triplet oxygen. The aqueous component is critical as it stabilizes the high-valent iron-oxo species required for the HAT process.
Step 2: Catalyst Introduction
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Action: Add 5 mol% of the Iron(III) catalyst (e.g., FeCl₃·6H₂O or a specialized non-heme iron complex) to the solution.
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Causality: A low catalyst loading (5 mol%) is sufficient because the iron rapidly cycles between Fe(III) and Fe(V)=O states.
Step 3: Controlled Oxidant Addition
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Action: Slowly introduce a stoichiometric amount of a mild oxidant, such as tert-butyl hydroperoxide (TBHP), via a syringe pump over a 2-hour period at room temperature.
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Causality: Rapid addition of the oxidant would flood the system with reactive oxygen species (ROS), leading to unselective N-dealkylation (cleaving the pentyl chains) rather than the desired Cα-H oxidation. Slow addition maintains a steady-state concentration of the active catalyst.
Step 4: In-Process Analytical Validation
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Action: At 30-minute intervals, withdraw 10 µL aliquots, quench with sodium thiosulfate, and analyze via GC-MS.
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Validation: The protocol validates itself when the GC-MS trace shows the gradual disappearance of the tripentylamine peak and the emergence of an intermediate hemiaminal mass, which subsequently resolves into the final m/z 241.4 molecular ion of N,N-dipentylpentanamide.
Step 5: Quenching and Chromatographic Isolation
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Action: Quench the bulk reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Mechanistic Insights and Drug Development Implications
The transformation of tripentylamine to N,N-dipentylpentanamide is driven by a highly specific sequence of single-electron events. Following the activation of the Fe(III) precatalyst by the peroxide, an electrophilic Fe(IV)=O or Fe(V)=O species is generated. This species performs a Hydrogen Atom Transfer (HAT) at the weakest C-H bond—the one α to the nitrogen atom—due to the stabilizing hyperconjugative effects of the nitrogen's lone pair.
Mechanistic pathway of Fe-catalyzed Cα-H oxidation highlighting HAT and oxygen rebound steps.
Relevance to Pharmacokinetics: The exact same catalytic system used to synthesize N,N-dipentylpentanamide has been successfully applied to the oxidation of the local anesthetic Lidocaine [1]. Because Lidocaine contains a tertiary aliphatic amine moiety, subjecting it to this biomimetic iron-catalyzed protocol yields its primary in vivo oxidative metabolites. Therefore, mastering the synthesis of N,N-dipentylpentanamide (CAS 57303-30-7) provides drug development professionals with a scalable, predictive model for synthesizing and isolating late-stage drug metabolites for toxicological screening without relying on expensive in vitro liver microsome assays.
References
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Legacy, C. J., Wang, A., O'Day, B. J., & Emmert, M. H. (2015). Iron-Catalyzed Cα-H Oxidation of Tertiary, Aliphatic Amines to Amides under Mild Conditions. Angewandte Chemie International Edition, 54(49), 14907-14910. [Link]
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Molaid Chemical Database. N,N-dipentylpentanamide (CAS 57303-30-7) Chemical Properties and Structure. [Link]
